molecular formula C13H11BrN2O5 B1198484 N-Succinimidyl ((bromoacetyl)amino)benzoate CAS No. 94987-16-3

N-Succinimidyl ((bromoacetyl)amino)benzoate

Cat. No. B1198484
CAS RN: 94987-16-3
M. Wt: 355.14 g/mol
InChI Key: HILSSQSNVVIMJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N-Succinimidyl ((bromoacetyl)amino)benzoate” and similar compounds involves modern peptide synthesis techniques . The process includes alkylation, esterification, and further alkylation . The bromoacetyl moiety is added to the peptide while it is fully protected and, if solid-phase peptide chemistry is being used, covalently linked to the resin provided for normal peptide synthesis .


Physical And Chemical Properties Analysis

“N-Succinimidyl ((bromoacetyl)amino)benzoate” has a molecular weight of 355.14 g/mol. Its density is predicted to be 1.71±0.1 g/cm3 . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

  • N-Succinimidyl ((bromoacetyl)amino)benzoate has been utilized as a heterobifunctional conjugating reagent for immunoassay, reacting smoothly with SH-compounds and alanine to yield corresponding benzoylalanine derivatives (Fujii et al., 1984).

  • It serves as a radio-iodination agent for labeling internalizing proteins and peptides, especially useful for proteins that undergo internalization after receptor or antigen binding (Vaidyanathan & Zalutsky, 2007).

  • The compound is effective in the radiohalogenation of monoclonal antibodies, with applications in cancer research, demonstrating reduced thyroid uptake and increased tumor uptake in studies (Zalutsky & Narula, 1988).

  • It has been used in synthesizing other related compounds for radioiodination of monoclonal antibodies, showing low thyroid uptake and high tumor uptake in animal models (Garg, Garg, & Zalutsky, 1993).

  • N-Succinimidyl ((bromoacetyl)amino)benzoate plays a role in labeling proteins at high specific activity, particularly beneficial for sensitive proteins like erythropoietin (Lang & Eckelman, 1997).

  • Its utility extends to one-step synthesis processes for protein labeling with radioisotopes, showing high yields and efficiency (Lang & Eckelman, 1994).

  • The compound has been involved in the development of novel synthons for one-step labeling of proteins with radioisotopes for imaging purposes (Kostikov et al., 2012).

  • It is used in preparing various succinimidyl esters, demonstrating its versatility in chemical synthesis (Leonard & Bruncková, 2011).

Safety And Hazards

The safety data sheet (SDS) for “N-Succinimidyl ((bromoacetyl)amino)benzoate” includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(2-bromoacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O5/c14-7-10(17)15-9-3-1-8(2-4-9)13(20)21-16-11(18)5-6-12(16)19/h1-4H,5-7H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILSSQSNVVIMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241707
Record name N-Succinimidyl ((bromoacetyl)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinimidyl ((bromoacetyl)amino)benzoate

CAS RN

94987-16-3
Record name N-Succinimidyl ((bromoacetyl)amino)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094987163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl ((bromoacetyl)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Leon, LDH Schulman - Biochemistry, 1987 - ACS Publications
Revised Manuscript Received June 29, 1987 abstract: A new method has been developed tocouple a lysine-reactive cross-linker to the 4-thiouridine residue at position 8 in the primary …
Number of citations: 6 pubs.acs.org

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